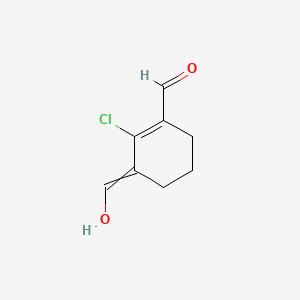
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Cat. No. B1588579
Key on ui cas rn:
61010-04-6
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07868157B2
Procedure details


To a 500 mL flask were added DCM (40 mL) and DMF (40 mL). The mixture was cooled in an ice bath and then a solution of phosphorus oxychloride (37 mL) in DCM (35 mL) was added dropwise over approx. 1 h. To the still cool reaction mixture was added cyclohexanone (10 g, 0.10 mol) dropwise over 20 min. The mixture was stirred for a further 10 min and then was then heated at reflux for 3.5 h. After cooling to rt the mixture was poured onto 200 g of ice and then stirred until the ice melted. The mixture was left to stand during which time the aqueous phase became hot and caused some of the DCM to boil off. After the mixture cooled, crystals formed in the mixture. These were filtered off, washed with water (2×20 mL) and dried under vacuum to afford 32 (6.0 g, 34%).



[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[CH2:18]([Cl:20])Cl>>[Cl:20][C:18]1[C:12](=[CH:11][OH:17])[CH2:13][CH2:14][CH2:15][C:16]=1[CH:4]=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the still cool reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3.5 h
|
|
Duration
|
3.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystals formed in the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
These were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
32
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CCCC1=CO)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

